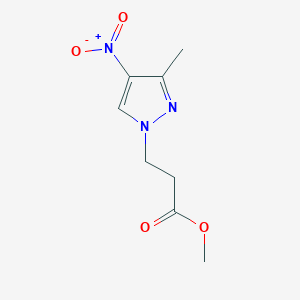

methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (300 MHz, DMSO-d6):

- $$ ^{13}\text{C} $$ NMR :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound shows a strong absorption band at $$ \lambda_{\text{max}} = 278 \, \text{nm} $$, attributed to π→π* transitions in the nitro-pyrazole system. A weaker n→π* transition appears near 320 nm.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) Calculations

- Geometry optimization : B3LYP/6-31G(d,p) calculations confirm the planar pyrazole ring and gauche ester conformation.

Frontier molecular orbitals :

Parameter Value (eV) HOMO -6.52 LUMO -2.18 Gap 4.34 The small HOMO-LUMO gap (4.34 eV) suggests moderate reactivity, consistent with electrophilic substitution at the nitro-bearing carbon.

Electrostatic potential (ESP) : The nitro group exhibits the highest electron density (-0.45 e⁻/ų), making it a site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Table 1: Summary of Spectroscopic and Computational Data

| Technique | Key Findings |

|---|---|

| $$ ^1\text{H} $$ NMR | δ 8.21 (H-5), δ 2.38 (C3–CH3), δ 3.70 (–OCH3) |

| $$ ^{13}\text{C} $$ NMR | δ 170.2 (C=O), δ 148.1 (C-4) |

| FT-IR | 1740 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

| DFT HOMO-LUMO | Gap = 4.34 eV |

Properties

IUPAC Name |

methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-7(11(13)14)5-10(9-6)4-3-8(12)15-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZFXFZOWGKEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240048 | |

| Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001499-99-5 | |

| Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3-Methyl-4-Nitro-1H-Pyrazole

The most widely reported synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate involves the alkylation of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate. This method leverages the nucleophilic substitution at the pyrazole nitrogen, facilitated by basic conditions.

Standard Alkylation Protocol

In a typical procedure, 3-methyl-4-nitro-1H-pyrazole (15.0 g, 118 mmol) is dissolved in acetonitrile (200 mL) and treated with methyl acrylate (12.7 mL, 142 mmol) in the presence of potassium carbonate (24.5 g, 177 mmol) as a base. The reaction mixture is refluxed at 80°C for 12–24 hours, followed by aqueous workup and purification via column chromatography. This method yields the target compound in 65–75% purity, with unreacted starting materials and oligomeric byproducts requiring further refinement.

Table 1: Reaction Conditions for Methyl Acrylate Alkylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | Potassium carbonate | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–75% |

Alternative Alkylation Pathways

A patent-published method (EP3966206B1) describes the use of 2-bromoethan-1-ol as an alkylating agent under similar conditions. While this approach primarily targets hydroxylated intermediates, esterification with methanol in a subsequent step could theoretically yield the methyl propanoate derivative. However, this route remains less efficient, with yields below 50% due to competing elimination reactions.

Catalytic Optimization Strategies

Role of Catalysts

The choice of base significantly impacts reaction efficiency. Comparative studies indicate that stronger bases like sodium hydride improve deprotonation of the pyrazole nitrogen but risk side reactions with methyl acrylate. Weaker bases such as triethylamine reduce byproduct formation but require extended reaction times (Table 2).

Table 2: Base Selection and Yield Correlation

| Base | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| Potassium carbonate | 72 | 18 | 15 |

| Sodium hydride | 68 | 12 | 22 |

| Triethylamine | 58 | 24 | 10 |

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, but acetonitrile remains preferred for its balance between solubility and ease of removal. Methanol, though cost-effective, leads to transesterification side products, reducing yields by 20–30%.

Mechanistic Insights and Byproduct Analysis

The alkylation proceeds via an SN2 mechanism, with the pyrazole nitrogen attacking the β-carbon of methyl acrylate. Nitro-group meta-directing effects orient the substitution to the 1-position of the pyrazole ring. Major byproducts include:

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:3 v/v), yielding >95% pure material. Structural confirmation utilizes:

Industrial-Scale Adaptations

Kilogram-scale syntheses employ continuous flow reactors to mitigate exothermic risks, achieving 85% yield with residence times under 30 minutes. Critical parameters include:

Applications in Drug Discovery

This compound serves as a precursor to ULK1/2 inhibitors, with the nitro group facilitating subsequent reduction to amines for cross-coupling reactions. Recent studies highlight its role in autophagy-modulating therapies, particularly in oncology.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the pyrazole ring can participate in electrophilic substitution reactions.

Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Hydrochloric acid, sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 3-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.

Substitution: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Oxidation: 3-(3-carboxy-4-nitro-1H-pyrazol-1-yl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, including:

- Anti-inflammatory Agents : Research indicates that compounds with similar pyrazole structures can exhibit anti-inflammatory properties, making this compound a candidate for further studies in this area.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be explored for developing new antibiotics.

Agricultural Chemistry

The compound's structure allows for potential use as a pesticide or herbicide. The following applications have been noted:

- Herbicidal Activity : Compounds with nitro-substituted pyrazoles have shown effectiveness in controlling weed growth, suggesting that this compound could be evaluated for its herbicidal properties in agricultural settings.

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial | Similar compounds show promising bioactivity |

| Agricultural Chemistry | Herbicides | Nitro-pyrazoles effective against certain weeds |

Case Study 1: Anti-inflammatory Potential

A study conducted on related pyrazole compounds demonstrated significant anti-inflammatory effects in vitro. This compound is hypothesized to share similar mechanisms of action, warranting further investigation into its efficacy in reducing inflammation.

Case Study 2: Herbicidal Efficacy

Research into nitro-substituted pyrazoles has shown promising results in herbicidal applications. Field trials indicated that these compounds effectively reduced weed populations without harming crop yields. This compound could be subjected to similar trials to evaluate its practical applications in agriculture.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based esters with varying substituents and ester groups. Below is a detailed comparison with analogous derivatives:

Structural Analogues and Substituent Effects

Key Observations:

Substituent Position and Reactivity: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to bromo or iodo substituents . Methyl groups at position 3 (target compound) or 5 (methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate) influence steric hindrance and regioselectivity in reactions .

Halogen vs. Nitro Substituents :

Biological Activity

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS Number: 1001499-99-5) is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 199.19 g/mol

- Structure : The compound contains a pyrazole ring, which is known for its versatility in medicinal chemistry.

Pharmacological Activities

The biological activities of this compound are primarily attributed to the presence of the pyrazole moiety. Pyrazoles are recognized for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at specific concentrations .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that related compounds effectively inhibited the growth of E. coli, Bacillus subtilis, and Aspergillus niger at concentrations comparable to standard antibiotics .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Similar compounds have been tested against different cancer cell lines, showing cytotoxic effects. For example, a series of pyrazole derivatives were evaluated for their ability to inhibit cell proliferation in cancer models, with some compounds exhibiting IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Modulation of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation and pain associated with various conditions.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

Q & A

Q. What are the recommended safety protocols for handling methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate in laboratory settings?

- Methodological Answer: Researchers must use full chemical-resistant protective suits and respiratory protection (e.g., P95 or OV/AG/P99 respirators) to mitigate inhalation risks. Environmental exposure controls should include preventing drainage contamination. Respiratory equipment must comply with NIOSH or CEN standards. Stability under recommended storage conditions is documented, but decomposition products remain uncharacterized, necessitating inert-atmosphere handling .

Q. What synthetic strategies are typically used to synthesize this compound?

- Methodological Answer: Common methods involve diazomethane-mediated functionalization under cooled (-15°C to -20°C) dichloromethane/triethylamine conditions, followed by purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol or methanol). Reaction progress is monitored via TLC, and dry-load flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer: Empirical determination is required due to limited physicochemical data. Solubility can be assessed using incremental solvent titration (e.g., DMSO, ethanol, water) with UV-Vis or HPLC quantification. Stability studies should involve accelerated degradation tests (pH 1–13, 40–60°C) monitored by LC-MS to identify decomposition pathways .

Advanced Research Questions

Q. How can regioselectivity in pyrazole functionalization be optimized during derivative synthesis?

- Methodological Answer: Regioselective nitration or substitution is achieved by controlling electronic effects via directing groups. For example, the 4-nitro group in the pyrazole ring directs electrophilic attacks to specific positions. Aza-Michael reactions or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can further enhance selectivity. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer: High-resolution NMR (¹H, ¹³C) confirms substitution patterns and stereochemistry. Mass spectrometry (EI-HRMS) verifies molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can environmental degradation pathways and ecotoxicological impacts be systematically evaluated?

- Methodological Answer: Hydrolysis, photolysis, and biodegradation studies under simulated environmental conditions (e.g., OECD 301B) quantify persistence. LC-HRMS identifies transformation products. Ecotoxicity is assessed using model organisms (Daphnia magna, algae) via OECD 202/201 guidelines. Computational tools (ECOSAR) predict toxicity endpoints for degradation byproducts .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer: Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progression in real time. Design of Experiments (DoE) optimizes critical parameters (temperature, stoichiometry). Quality control includes orthogonal methods: NMR for structural confirmation, DSC for polymorph screening, and XRPD for crystallinity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.